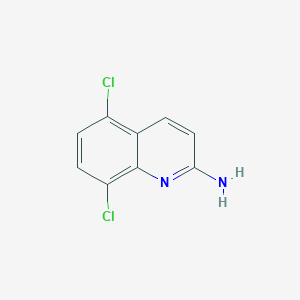

5,8-Dichloroquinolin-2-amine

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. mdpi.comchemicalbook.comresearchgate.net Its unique chemical architecture allows for functionalization at various positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. researchgate.net The presence of the nitrogen atom imparts basicity and the ability to form salts, while the aromatic system is amenable to electrophilic and nucleophilic substitution reactions. researchgate.net

This versatility has made quinoline and its analogues central to the discovery and design of new therapeutic agents. chemicalbook.comprepchem.com They are integral components in drugs exhibiting a range of pharmacological properties, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antioxidant activities. chemicalbook.comnih.govchemsrc.com The ability of the quinoline nucleus to serve as a scaffold for creating hybrid molecules has further expanded its utility in developing novel drug candidates with potentially improved efficacy. researchgate.net

Historical Context of Dichloroquinoline Derivatives in Chemical Synthesis

The study of dichloroquinoline derivatives has a rich history, closely tied to the development of synthetic methodologies in organic chemistry. Early methods for the synthesis of dichloroquinolines often involved the condensation of aromatic amines with compounds like malonic acid in the presence of reagents such as phosphorus oxychloride. wikipedia.org These reactions could lead to the formation of various isomers, and a significant body of research has been dedicated to understanding and controlling the regioselectivity of these syntheses. wikipedia.org

Historically, the development of antimalarial drugs spurred significant interest in dichloroquinolines. For instance, 4,7-dichloroquinoline (B193633) became a crucial intermediate in the synthesis of widely used antimalarial agents. chemsrc.comwikipedia.org The reactivity of the chlorine atoms on the quinoline ring is highly dependent on their position. For example, in 2,4-dichloroquinolines, the chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 2-position. nih.gov This differential reactivity has been exploited to create a variety of mono- and di-substituted quinoline derivatives. More modern synthetic approaches, such as palladium-catalyzed amination reactions, have provided more efficient and selective methods for the synthesis of amino-substituted dichloroquinolines. mdpi.com

Overview of 5,8-Dichloroquinolin-2-amine as a Research Focus within Quinoline Chemistry

This compound is a specific isomer within the broader class of dichloroquinoline derivatives. While extensive research has been conducted on other isomers like 4,7-dichloroquinoline and 2,8-dichloroquinoline (B1298113) due to their roles as precursors to established drugs, this compound has been the subject of more focused investigations. mdpi.com

The synthesis of this compound can be approached through various strategies, often involving the modification of a pre-existing 5,8-dichloroquinoline (B2488021) framework. One potential route involves the nitration of 5,8-dichloroquinoline followed by reduction of the nitro group to an amine. The reactivity of the chlorine atoms and the amino group in this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. For instance, it can serve as a building block for the creation of fused tricyclic structures.

While not as extensively studied as some of its isomers, the unique substitution pattern of this compound offers potential for the development of novel compounds with specific biological or material properties. Its role as a research chemical continues to be explored, particularly in the synthesis of new molecular entities for screening in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5,8-dichloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUJYLDKMMCLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,8 Dichloroquinolin 2 Amine and Its Derivatives

General Strategies for Dichloroquinoline Synthesis

The construction of the dichloroquinoline framework is the foundational step in the synthesis of 5,8-dichloroquinolin-2-amine. Several classical and modern synthetic methods are employed to achieve this, often involving cyclization and subsequent chlorination reactions.

Nucleophilic Substitution Approaches for Halogenated Quinoline (B57606) Scaffolds

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing the 2-amino group onto a pre-existing dichloroquinoline ring. The reactivity of the chlorine atoms on the quinoline ring is position-dependent. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 7-position due to the electron-withdrawing effect of the ring nitrogen. chegg.com However, in the case of 2,8-dichloroquinoline (B1298113), the chlorine at position 2 is activated towards nucleophilic displacement. mdpi.com This differential reactivity allows for regioselective substitution. For instance, hydrazination of 2,4-dichloroquinoline (B42001) derivatives has shown that the leaving group at position-2 plays a crucial role in the success of the substitution reaction. mdpi.com

Palladium-Catalyzed Amination Techniques for Dichloroquinolines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. These methods offer a broad substrate scope and functional group tolerance. The amination of various dichloroquinolines, such as 2,8- and 4,8-dichloroquinoline (B1582372), has been successfully achieved using palladium catalysts with specific ligands like BINAP and DavePhos. mdpi.comresearchgate.net Studies on the Pd-catalyzed amination of isomeric dichloroquinolines with bulky adamantane-containing amines have demonstrated that 4,8- and 4,7-dichloroquinolines provide the best yields of amination products due to the differing reactivity of the chlorine atoms. mdpi.comresearchgate.net In some cases, the choice of ligand is critical; for instance, DavePhos was necessary for reactions involving sterically hindered amines and for diamination processes. mdpi.com

Table 1: Palladium-Catalyzed Amination of 2,8-Dichloroquinoline

| Entry | Amine | Ligand | Product(s) | Yield (%) | Reference |

| 1 | Amine 1a (1 equiv) | BINAP | 2a | - | mdpi.com |

| 2 | Amine 1a (2 equiv) | BINAP | 3 | - | mdpi.com |

| 3 | Amine 1a (4 equiv) | DavePhos | 3 | - | mdpi.com |

| 4 | Amine 1b (1 equiv) | BINAP | 2b + 4 | - | mdpi.com |

Data derived from a study on the Pd-catalyzed amination of isomeric chloroquinolines. mdpi.com

Copper(I)-Catalyzed N-Arylation in Quinoline Synthesis

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods. While classic Ullmann conditions often require harsh reaction conditions, modern advancements have led to milder and more efficient protocols. mdpi.com Copper(I) catalysts, in conjunction with suitable ligands, can facilitate the N-arylation of aminoquinolines or the amination of chloroquinolines. researchgate.net These methods are valuable for constructing complex quinoline derivatives. For example, copper-catalyzed cascade reactions have been developed for the synthesis of quinazoline (B50416) derivatives from (2-bromophenyl)methylamines and amidine hydrochlorides, showcasing the utility of copper in forming C-N bonds in heterocyclic systems. organic-chemistry.org

Synthesis of this compound Analogs and Hybrid Structures

The core structure of this compound serves as a scaffold for further chemical modifications to generate a library of analogs and hybrid molecules with potentially enhanced or novel properties.

Derivatization at the Quinoline Ring System (e.g., C2, C6, C7 positions)

The functionalization of the quinoline ring at various positions allows for the fine-tuning of the molecule's properties. The chlorine atoms at positions 5 and 8, and the amino group at position 2, are primary sites for derivatization. Additionally, other positions on the quinoline ring can be modified. For instance, the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines has been reported, demonstrating the feasibility of introducing a variety of functional groups onto the quinoline core. scholaris.ca The synthesis of 4,6-dichloroquinoline (B1298317) has also been achieved, providing another isomeric dichloroquinoline for further chemical exploration. curtin.edu.au

Approaches to Quinoline-1,2,3-Triazole-Aniline Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has led to the development of novel quinoline conjugates. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for creating quinoline-1,2,3-triazole hybrids. mdpi.com This methodology has been used to synthesize quinoline-1,2,3-triazole-aniline hybrids by reacting a quinoline-azide intermediate with various alkynes. mdpi.com These hybrid structures are of interest for their potential biological activities. The synthesis of such conjugates often involves a multi-step process, starting with the formation of key intermediates like 7-chloroquinoline-4-azide. mdpi.com

Synthesis of Quinoline-Oxadiazole Frameworks

The construction of hybrid molecules incorporating both quinoline and 1,3,4-oxadiazole (B1194373) moieties has been a subject of significant interest. A general approach to creating 5-(quinolin-2-yl)-1,3,4-oxadiazole-2-amines involves the cyclization of semicarbazone precursors. researchgate.net For instance, a series of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines were synthesized through the cyclization of the corresponding semicarbazones. researchgate.net This method highlights a versatile pathway to link the quinoline core with an oxadiazole ring, offering a platform for further functionalization. researchgate.netnih.gov

Another strategy involves a chloro-amine coupling reaction. For example, quinoline-based 1,3,4-oxadiazole derivatives were synthesized using this approach, demonstrating its utility in creating these fused heterocyclic systems. researchgate.net Furthermore, benzamides substituted with a quinoline-linked 1,2,4-oxadiazole (B8745197) have been prepared, showcasing the adaptability of these synthetic strategies. mdpi.com

Integration into Ammosamide Analogues

Ammosamides are natural products known for their biological activities, and the synthesis of their analogues has been a key area of research to explore their structure-activity relationships. nih.gov A flexible synthesis has been developed that allows for the creation of a library of ammosamide congeners. nih.gov This approach has been instrumental in producing various analogues and evaluating their potential as inhibitors of enzymes like quinone reductase 2. nih.gov The core of this synthetic strategy often relies on the condensation of a substituted aminobenzene derivative with a suitable di-ester to construct the fundamental ammosamide framework. nih.gov

Formation of Isatin-Quinoline Conjugates

The conjugation of isatin (B1672199) with a quinoline moiety has yielded hybrid molecules with notable biological potential. nih.govijcrt.orgnih.gov The synthesis of these conjugates is typically achieved through the reaction of an N-substituted isatin derivative with an aminoquinoline. nih.govresearchgate.net For example, isatin–quinoline conjugates have been assembled by reacting N-(bromobutyl) isatin derivatives with aminoquinolines or their hydrazinyl counterparts. nih.gov This nucleophilic substitution reaction, often carried out in a suitable solvent like DMF under reflux, provides the desired conjugates in good yields. nih.govresearchgate.net

Another approach involves the use of a β-amino alcohol tether to link the isatin and 4-aminoquinoline (B48711) scaffolds. nih.gov Additionally, piperazine-tethered 7-chloroquinoline-isatin hybrids have been synthesized via direct nucleophilic substitution or a copper(I)-mediated Mannich reaction. researchgate.net

Introduction of Selenium-Containing Moieties

The incorporation of selenium into the quinoline framework has been explored to generate novel derivatives with potential pharmacological applications. rsc.org A general method involves the reaction of a dichloroquinoline, such as 4,7-dichloroquinoline (B193633), with an arylselanylamine to produce N-(arylselanyl)quinolin-4-amines. researchgate.net This reaction has been shown to tolerate various substituents on the arylselanyl part. researchgate.net The synthesis of selenium-containing heterocycles often utilizes organoselenium reagents under mild conditions. rsc.org For instance, selenylated tacrine (B349632) analogs have been synthesized from 2-aminobenzonitriles containing an organic selenium moiety. researchgate.net

Reaction Conditions and Selectivity in Dichloroquinoline Transformations

The selective functionalization of dichloroquinolines is a critical aspect of their synthetic utility, heavily influenced by the reaction conditions.

Influence of Catalyst Systems and Ligands (e.g., Pd(dba)₂, BINAP, DavePhos)

Palladium-catalyzed amination reactions are frequently employed for the synthesis of aminoquinolines from their halogenated precursors. mdpi.com The choice of the palladium source, such as Pd(dba)₂, and the phosphine (B1218219) ligand plays a crucial role in the reaction's success and selectivity. mdpi.comresearchgate.net

In the Pd-catalyzed amination of isomeric dichloroquinolines, ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) and DavePhos (2-dicyclohexylphosphino-2'-dimethylaminobiphenyl) have been successfully used. mdpi.comresearchgate.net While BINAP is effective in many cases, DavePhos has been found to be necessary for reactions involving sterically hindered amines or for achieving diamination. mdpi.comresearchgate.net The reactions are typically carried out in a solvent like boiling dioxane with sodium tert-butoxide as the base. mdpi.com The selectivity of amination can be low for some isomers like 2,6-dichloroquinoline, while others such as 4,7- and 4,8-dichloroquinoline provide better yields of the amination products. mdpi.com

The following table summarizes the effect of different ligands on the yield of macrocyclization reactions of dichloroquinolines.

| Dichloroquinoline Isomer | Ligand | Yield (%) | Reference |

| 4,7-dichloroquinoline | BINAP | 7 | rsc.org |

| 4,7-dichloroquinoline | DavePhos | Increased | rsc.org |

| 4,7-dichloroquinoline | Josiphos | Increased | rsc.org |

| 4,6-dichloroquinoline | DavePhos | 28-32 | rsc.org |

Stereochemical Considerations in Quinoline Derivative Synthesis

The synthesis of quinoline derivatives can involve the formation of new chiral centers, making stereochemical control an important consideration. The "tert-amino effect" has been utilized in the synthesis of pyrrolo[1,2-a]quinolines and benzo[c]quinolizines, where the regioselectivity of the cyclization is a key factor. acs.orgutwente.nl

In the synthesis of tetrahydroquinolines, the stability of carbocation intermediates can dictate the stereochemical outcome. acs.org For example, the reaction of trans-stilbene (B89595) can lead to a single anti-diastereomer, while cis-stilbene (B147466) may yield a mixture of syn- and anti-isomers, indicating the role of the intermediate's conformation. acs.org The enantioselectivity in the synthesis of certain quinoline derivatives has been achieved with high purity (>98%) through stereospecific reactions. utwente.nl The configuration of the resulting products is often determined using techniques like X-ray analysis and NOE difference spectroscopy. utwente.nl

Spectroscopic and Advanced Characterization Techniques in Quinoline Chemistry

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 5,8-dichloroquinolin-2-amine, both ¹H and ¹³C NMR would provide crucial information for structural verification.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the protons of the amine group. The electron-donating amino group at the C2 position and the electron-withdrawing chloro groups at the C5 and C8 positions will significantly influence the chemical shifts of the ring protons. The protons at C3, C4, C6, and C7 are expected to be in the aromatic region (typically δ 6.5-8.5 ppm). The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are anticipated. The carbons bearing the chlorine atoms (C5 and C8) and the amino group (C2) would be significantly shifted. The C2 carbon, attached to the nitrogen, would appear downfield. The chemical shifts of the other carbons in the quinoline ring would also be influenced by the substituent effects.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| NH₂ | Variable, broad | Singlet |

| H-3 | ~6.7 - 7.0 | Doublet |

| H-4 | ~7.6 - 7.9 | Doublet |

| H-6 | ~7.2 - 7.5 | Doublet of doublets |

| H-7 | ~7.0 - 7.3 | Doublet of doublets |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C-2 | ~155 - 160 |

| C-3 | ~110 - 115 |

| C-4 | ~135 - 140 |

| C-4a | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~125 - 130 |

| C-7 | ~120 - 125 |

| C-8 | ~128 - 133 |

| C-8a | ~145 - 150 |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₉H₆Cl₂N₂.

The mass spectrum is expected to show a distinct molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which arises from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms will result in a characteristic cluster of peaks at M⁺, M+2, and M+4 with an intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a dichloro-substituted compound.

Common fragmentation pathways for quinoline amines in mass spectrometry involve the loss of small molecules or radicals. For this compound, fragmentation could include the loss of a chlorine atom (-Cl), hydrogen cyanide (-HCN) from the heterocyclic ring, or the amino group. libretexts.org

Predicted Mass Spectrometry Data for this compound:

| Parameter | Value |

| Molecular Formula | C₉H₆Cl₂N₂ |

| Nominal Mass | 212 u |

| Exact Mass | 211.9908 u |

| Predicted M⁺ Isotopic Pattern (m/z) | 212, 214, 216 |

| Predicted M⁺ Isotopic Ratio | ~9:6:1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C=C and C=N bonds of the aromatic quinoline system, and the C-Cl bonds.

As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com An N-H bending vibration is also anticipated around 1600-1650 cm⁻¹. orgchemboulder.com The aromatic C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations typically occur in the fingerprint region, below 800 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1600 - 1650 |

| Aromatic Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| Aryl-Halogen (C-Cl) | Stretching | < 800 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While a crystal structure for this compound is not publicly documented, if suitable crystals were grown, X-ray diffraction analysis would reveal the planar structure of the quinoline ring system. It would also confirm the positions of the chlorine atoms at C5 and C8 and the amino group at C2. Furthermore, the analysis would elucidate how the molecules pack in the crystal lattice, likely revealing intermolecular hydrogen bonds between the amino group of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule, similar to what has been observed in other aminoquinoline structures. iucr.org

Hypothetical Crystallographic Data Table:

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit in the crystal |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

| Intermolecular Interactions | Details of hydrogen bonding, π-stacking, etc. |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic study.

Computational and Theoretical Investigations of 5,8 Dichloroquinolin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the electronic behavior of molecules. These calculations solve approximations of the Schrödinger equation to determine the energies and distributions of electrons within a molecule, which in turn dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, making it suitable for studying complex molecules. researchgate.net

HOMO-LUMO Orbital Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is directly related to the ionization potential and represents the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and indicates the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can indicate higher polarizability and biological activity. For quinoline (B57606) itself, the HOMO-LUMO energy gap has been calculated to be approximately -4.83 eV. The analysis of the HOMO-LUMO gap in substituted quinolines helps in understanding how modifications to the molecular structure can tune its electronic properties and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative (Note: Data for 5,8-dichloroquinolin-2-amine is not available in the cited literature. The following data for a related 5,8-quinolinedione derivative is provided for illustrative purposes.)

| Parameter | Energy (eV) |

| EHOMO | -7.112 |

| ELUMO | -3.806 |

| Energy Gap (ΔE) | -3.306 |

Source: Adapted from studies on 6,7-dichloro-5,8-quinolinedione derivatives.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It is plotted on the surface of the molecule's electron density, illustrating the net electrostatic effect of the total charge (electrons and nuclei). The MEP map uses a color scale to indicate different potential regions:

Red: Represents regions of most negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen or nitrogen.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. These areas are typically found around hydrogen atoms attached to electronegative atoms.

Green: Represents regions of neutral or near-zero potential.

For heterocyclic compounds like quinoline derivatives, MEP maps are invaluable for identifying the most likely sites for intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors. For example, in studies of similar quinoline compounds, the negative potential is often localized around the nitrogen atom of the quinoline ring and any oxygen atoms in substituents, indicating these are primary sites for electrophilic interactions.

Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors of a molecule's chemical reactivity.

Ionization Potential (IP) is the minimum energy required to remove an electron from a neutral molecule in its gaseous state. A lower IP indicates that the molecule can be more easily oxidized.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher EA suggests the molecule has a greater propensity to be reduced.

These parameters can be calculated using computational methods like DFT. According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (I ≈ -EHOMO), and the EA can be approximated as the negative of the LUMO energy (A ≈ -ELUMO). More accurate values can be obtained using the delta self-consistent field (ΔSCF) method, which calculates the energy difference between the neutral molecule and its corresponding ion. These values are critical for understanding charge transfer processes in chemical reactions.

Table 2: Illustrative Global Reactivity Descriptors (Note: Data for this compound is not available in the cited literature. The following data for a related 5,8-quinolinedione derivative is provided for illustrative purposes.)

| Parameter | Definition | Illustrative Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 7.112 |

| Electron Affinity (A) | A ≈ -ELUMO | 3.806 |

Source: Calculated from illustrative data presented in Table 1.

Molecular Hardness and Softness Parameters

Global reactivity descriptors, such as chemical hardness (η) and softness (S), are derived from the conceptual framework of DFT and provide further insight into the stability and reactivity of a molecule.

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution or charge transfer. It is calculated as half the difference between the ionization potential and electron affinity: η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/2η) and quantifies the ease with which a molecule can undergo a chemical reaction. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive.

These parameters are useful for predicting the behavior of molecules in chemical reactions. For instance, the "hard and soft acids and bases" (HSAB) principle states that hard acids prefer to coordinate with hard bases, and soft acids prefer to coordinate with soft bases. Calculating the hardness and softness of this compound would help in predicting its interaction with other chemical species.

Table 3: Illustrative Hardness and Softness Parameters (Note: Data for this compound is not available in the cited literature. The following data is derived from the illustrative values in Table 2.)

| Parameter | Definition | Illustrative Value |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.653 eV |

| Chemical Softness (S) | S = 1 / 2η | 0.302 eV-1 |

Source: Calculated from illustrative data presented in Table 2.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are essential in drug discovery and environmental toxicology for predicting the activity of new, untested compounds, thereby saving time and resources.

A QSAR study typically involves the following steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors are numerical values that encode different aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

Numerous QSAR studies have been successfully performed on various classes of quinoline derivatives to model their anticancer, antitubercular, and anti-inflammatory activities. For example, studies on quinoline derivatives have shown that descriptors related to electronegativity, spatial orientation, and lipophilicity can be crucial for their biological activity. A QSAR model incorporating this compound would allow for the prediction of its activity based on its calculated molecular descriptors and could guide the synthesis of more potent analogs.

Development of Predictive Models based on Molecular Descriptors

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are crucial in drug discovery and materials science. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. dergipark.org.tr For compounds like this compound, this involves calculating a series of molecular descriptors that encode its structural, physicochemical, and electronic features.

The development of these models typically involves:

Descriptor Calculation : A wide array of 2D and 3D descriptors are calculated for a series of related molecules. mdpi.com These can include constitutional descriptors (e.g., molecular weight), topological indices, and quantum-chemical descriptors (e.g., dipole moment, orbital energies). dergipark.org.tr

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a relationship is formulated between the calculated descriptors and the experimental activity. nih.gov

Validation : The predictive power of the model is rigorously tested to ensure its accuracy and robustness.

For quinoline derivatives, descriptors related to hydrophobicity (e.g., LogP), electronic properties, and molecular shape are often found to be significant in predicting their biological activities. dergipark.org.tr The goal is to create high-performance predictive models that can accelerate the screening of new compounds and reduce the need for extensive animal testing. nih.gov

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Category | Example Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Electronegativity | Describes the molecule's reactivity and interaction with biological targets. dergipark.org.tr |

| Hydrophobic | Octanol-water partition coefficient (LogP) | Relates to the molecule's ability to cross cell membranes. |

| Steric/Topological | Molecular Volume, Molar Refractivity, Connectivity Indices | Encodes information about the molecule's size, shape, and branching. |

| Thermodynamic | Entropy, Heat Capacity | Provides insights into the molecule's stability and interactions. dergipark.org.tr |

Analysis of Electronic and Steric Parameters

The biological activity of a molecule is fundamentally governed by its electronic and steric properties. For this compound, these parameters dictate how it interacts with its biological environment and potential receptor sites.

Electronic Parameters:

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Global Reactivity Descriptors : Parameters such as electronegativity, chemical hardness, and softness are calculated from electronic structure data. Chemical hardness (the resistance to change in electron distribution) and softness (a measure of chemical reactivity) can be strongly related to biological activity. dergipark.org.tr

Steric Parameters:

Molecular Volume and Surface Area : These descriptors define the size and shape of the molecule, which are crucial for determining if it can fit into the binding pocket of a target protein.

Studies on related 5,8-quinolinequinone derivatives have shown that parameters like dipole moment and molecular hardness are important for correlating with anti-proliferative activities. dergipark.org.tr A high dipole moment, for instance, can enhance interactions with polar residues in a receptor's active site. dergipark.org.tr

Molecular Modeling and Docking Simulations

Molecular modeling and docking are indispensable computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme.

Ligand-Protein Interaction Analysis (e.g., NQO1, HIV-1 Reverse Transcriptase, FabH)

Molecular docking simulations are used to explore the potential of this compound as an inhibitor of various enzymes implicated in disease.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) : NQO1 is an enzyme that is overexpressed in many human tumors. nih.gov Structurally related quinoline-5,8-diones are known to be substrates for NQO1, and their interaction can lead to the production of reactive oxygen species (ROS), inducing cancer cell death. nih.govresearchgate.net Docking studies of a compound like this compound would investigate its ability to bind to the NQO1 active site, potentially modulating its activity. The interaction often involves the 1,4-quinone-like moiety of the quinoline core. researchgate.net

HIV-1 Reverse Transcriptase (RT) : HIV-1 RT is a critical enzyme for the replication of the HIV-1 virus and a major target for antiretroviral drugs. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme. nih.govresearchgate.net Molecular docking studies on quinoline derivatives have been performed to assess their binding affinity in this allosteric pocket. nih.gov Research has indicated that chloro-substituted quinoline compounds can exhibit potent activity against HIV-RT, suggesting that this compound could form favorable hydrophobic interactions with key residues like TYR188 and PHE227 in the binding site. nih.gov

β-ketoacyl-ACP synthase III (FabH) : FabH is a key enzyme in the initiation of the bacterial fatty acid synthesis (FASII) pathway, making it an attractive target for novel antibacterial agents. nih.govnih.gov Docking simulations can be employed to predict whether this compound can bind effectively within the active site of FabH. researchgate.net Such studies would analyze potential hydrogen bonds and hydrophobic interactions with the enzyme's amino acid residues to estimate binding affinity and guide the design of more potent inhibitors. nih.govresearchgate.net

Conformational Analysis and Energy Minimization

A molecule's biological activity is dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of this compound that are most likely to exist and interact with a biological target.

The process typically involves:

Initial Structure Generation : A 3D structure of the molecule is generated.

Energy Minimization : The geometry of the structure is optimized to find a local minimum on the potential energy surface. The steepest descent method is a common algorithm used for this initial optimization. nih.gov

System Equilibration : For more complex analyses like molecular dynamics, the system is equilibrated under specific conditions (e.g., constant volume and temperature - NVT ensemble; constant pressure and temperature - NPT ensemble) to achieve a stable state. nih.gov

Conformational Search : A systematic or stochastic search is performed to explore the different possible conformations by rotating the molecule's rotatable bonds. The energy of each conformation is calculated to identify the most stable ones.

This analysis is crucial for understanding the flexibility of the molecule and for selecting the most relevant conformation to use in subsequent docking simulations. nih.gov

Solvent Effects in Computational Models (e.g., Polarized Continuum Model)

Biological interactions occur in an aqueous environment. Therefore, accounting for the effects of the solvent (water) is critical for accurate computational predictions. Explicit solvent models, which simulate individual solvent molecules, are computationally expensive. Implicit solvent models, like the Polarized Continuum Model (PCM), offer a more efficient alternative. nih.gov

In the PCM, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent. nih.gov This approach allows for the calculation of molecular properties, such as energies and shielding constants, in a simulated solution environment, providing a more realistic representation of the molecule's behavior in a biological context. nih.gov

Advanced Computational Methods in Quinoline Chemistry (e.g., Hartree-Fock, Sparkle/PM3)

Beyond standard computational methods, more advanced techniques are employed to gain deeper insights into the electronic structure and properties of quinoline-based compounds.

Hartree-Fock (HF) Method : The Hartree-Fock method is a fundamental ab initio quantum chemistry method used to approximate the electronic structure of atoms and molecules. arxiv.org It provides a description of the molecular orbitals and their energies. ru.nl While it doesn't fully account for electron correlation, it serves as the starting point for more sophisticated post-Hartree-Fock methods. arxiv.org The HF method has been used to calculate geometric parameters and properties related to charge distribution for quinoline derivatives, allowing for predictions about molecular reactivity. researchgate.net

Sparkle/PM3 Model : Sparkle/PM3 is a semi-empirical quantum mechanical model specifically designed and parameterized for the calculation of lanthanide complexes. acs.org This model is particularly relevant to quinoline chemistry as quinoline derivatives are often used as ligands in coordination chemistry. A computational study has been reported using this methodology on complexes formed between lanthanide ions (Ln3+) and 5,7-dichloroquinoline-8-ol, a compound structurally very similar to this compound. acs.org Such methods are essential for accurately modeling the geometry and properties of metal complexes involving quinoline-based ligands.

Structure Activity Relationship Studies and Mechanistic Insights

Elucidation of Structural Features Governing Biological Activities

The biological profile of a quinoline (B57606) derivative is intricately linked to the nature and position of its substituents. For 2-aminoquinolines, including the 5,8-dichloro substituted variant, the interplay of electronic and steric factors introduced by different functional groups dictates the molecule's interaction with biological targets.

Role of Substituents at Quinoline Positions (e.g., C2, C6, C7, C8) on Activity Profile

The substitution pattern on the quinoline ring is a critical determinant of biological activity. The amino group at the C2 position is a key feature, and its modification can significantly impact the compound's properties. Studies on related halogenated quinolines have shown that synthetic tuning of the 2-position has a significant impact on antibacterial and antibiofilm activities. nih.gov

For the broader class of aminoquinolines, the nature of substituents at other positions also plays a pivotal role. For instance, in the context of antimalarial 4-aminoquinolines, a chloro group at the C7 position has been found to be optimal for activity. nih.gov Conversely, the introduction of a methyl group at the C8 position in some 4-aminoquinoline (B48711) series has been shown to abolish activity, highlighting the sensitivity of the quinoline scaffold to substitution at this position. nih.gov While these findings are on 4-aminoquinolines, they underscore the importance of substituent placement on the quinoline core.

In the case of quinoline-5,8-diones, which share the quinoline core but differ at the 2-position, research has indicated that the bioactivity is dependent on substituents at the C2, C6, and C7 positions. researchgate.net This suggests that for 5,8-dichloroquinolin-2-amine, the substituents at positions other than the fixed 2-amino and 5,8-dichloro groups could be synthetically modified to modulate its biological effects.

Influence of Halogenation Patterns on Biological Performance

The presence and position of halogen atoms on the quinoline ring are known to significantly influence a compound's physicochemical properties and, consequently, its biological performance. Halogenation can affect factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.

The 5,8-dichloro substitution pattern of the titular compound is a distinct feature. While direct studies on the specific impact of this dichlorination on 2-aminoquinolines are not extensively available, research on other quinoline derivatives provides valuable insights. For example, the presence of a 7-chloro group in the 4-aminoquinoline ring is a requirement for beta-hematin inhibitory activity, a key mechanism in antimalarial action. nih.gov This highlights the critical role of the position of chlorine substitution.

Impact of Amine and Alkoxyl Substitutions

The introduction of amine and alkoxyl groups at various positions on the quinoline ring can further modulate the biological activity profile. These groups can alter the electronic properties, hydrogen bonding potential, and solubility of the molecule.

In a series of quinoline-5,8-dione derivatives, the introduction of an amine or alkoxyl group at the C6 or C7 positions was found to increase cytotoxicity against a range of cancer cell lines. researchgate.net This suggests that for a compound like this compound, the introduction of such groups at the available C6 and C7 positions could be a viable strategy to enhance certain biological activities. Small substituents such as amine groups at the C-6 or C-7 positions of the quinoline-5,8-dione moiety have been shown to favorably impact binding to the active site of the NQO1 enzyme. nih.gov

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound exerts its biological effects is crucial for its potential development as a therapeutic agent. This involves identifying its enzymatic conversion pathways and its specific molecular targets.

Enzymatic Conversion Rate Dependence on Substituents (e.g., NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in the bioreduction of quinones and related compounds. The quinoline scaffold, particularly in the form of quinoline-5,8-diones, has been identified as a substrate for NQO1. nih.gov The enzymatic conversion by NQO1 can lead to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells.

Studies on quinoline-5,8-dione derivatives have shown that the rate of enzymatic conversion by NQO1 is dependent on the nature of the substituents on the quinoline ring. researchgate.net Specifically, the presence of amine or alkoxyl groups at the C6 or C7 positions has been shown to influence the compound's interaction with NQO1 and its subsequent cytotoxicity. researchgate.netnih.gov While this compound is not a quinone, the presence of the quinoline core suggests a potential for interaction with NQO1, although this would likely proceed through a different mechanism than the reduction of a quinone moiety. The electronic effects of the 5,8-dichloro and 2-amino groups would be expected to influence its potential as an NQO1 substrate or inhibitor.

Interactions with Specific Biological Targets (e.g., NQO1 protein, HIV-1, FabH)

The biological activity of this compound is ultimately determined by its interaction with specific molecular targets within the cell.

NQO1 protein: As discussed, the quinoline scaffold is a known pharmacophore that interacts with the NQO1 protein. For quinoline-5,8-diones, small substituents like amine groups at the C6 or C7 positions have been found to promote favorable binding to the active site of NQO1. nih.gov This interaction is a key aspect of their anticancer activity, which is often mediated by NQO1-dependent cytotoxicity. nih.gov Although direct evidence for the interaction of this compound with NQO1 is lacking in the reviewed literature, the established affinity of the quinoline core for this enzyme suggests it as a plausible target.

HIV-1: Various quinoline derivatives have been investigated for their anti-HIV activity. However, the available research focuses on different structural classes of quinolines. For instance, styrylquinoline derivatives have been explored as HIV integrase inhibitors, and other quinoline analogues have been studied for their inhibitory activity against HIV-1 reverse transcriptase. nih.govbiorxiv.org There is currently no specific data in the reviewed literature to suggest that this compound interacts with HIV-1 proteins.

FabH: β-ketoacyl-acyl carrier protein synthase III (FabH) is an essential enzyme in bacterial fatty acid synthesis and a validated target for novel antibacterial agents. While various chemical scaffolds have been identified as FabH inhibitors, there is no direct evidence in the available literature to indicate that this compound or closely related 2-aminoquinolines are inhibitors of this enzyme. nih.gov

Cellular and Subcellular Effects (e.g., membrane disruption)

While specific research on the cellular and subcellular effects of this compound is not extensively documented in publicly available literature, the known activities of structurally related quinoline derivatives provide a basis for predicting its potential biological interactions. The cellular impact of quinoline compounds is often dictated by the nature and position of their substituents.

The presence of the 2-amino group and the dichloro-substitution on the quinoline core of this compound suggests the potential for significant cellular and subcellular effects. Halogenated quinoline derivatives, for instance, have been noted for their lipophilicity, which can facilitate their passage across cellular membranes. This property is a critical factor in their bioavailability and their ability to interact with intracellular components. Studies on other halogenated compounds have indicated that they can insert into lipid bilayers, potentially altering membrane fluidity and permeability.

Furthermore, the 2-aminoquinoline (B145021) scaffold is a common feature in compounds exhibiting a range of biological activities, including cytotoxicity against various cell lines. While the precise mechanisms are diverse, they often involve interactions with intracellular targets that can lead to the disruption of normal cellular processes. For some aminoquinoline derivatives, cytotoxic effects have been documented, suggesting that these compounds can interfere with cell viability, though the specific subcellular targets were not always identified.

It is therefore plausible that this compound could exhibit cytotoxic properties and interact with cellular membranes. However, without direct experimental evidence, the specific cellular and subcellular effects, including any membrane disruption capabilities, remain to be scientifically validated.

Based on the general activities of related compounds, the potential cellular and subcellular effects of this compound can be hypothesized as follows:

| Potential Effect | Observed in Related Compounds | Potential Consequence for this compound |

|---|---|---|

| Membrane Permeability | Halogenated quinolines | The dichloro-substituents may enhance lipophilicity, potentially allowing the compound to cross cellular membranes and accumulate intracellularly. |

| Cytotoxicity | Various 2-aminoquinoline derivatives | The compound could potentially exhibit cytotoxic effects against certain cell types by interfering with essential cellular processes. |

| Membrane Interaction | Halogenated flavonoids and other quinolines | Potential for interaction with the lipid bilayer, which could lead to alterations in membrane structure and function. This is a hypothetical effect based on the presence of halogen atoms. |

Coordination Chemistry of Dichloroquinolylamines

Dichloroquinolylamines as Ligands in Metal Complexes

Dichloroquinolylamines, such as 5,8-dichloroquinolin-2-amine, possess multiple potential donor atoms, making them versatile ligands for coordinating with various metal ions. The nitrogen atom of the quinoline (B57606) ring and the nitrogen of the exocyclic amine group are the primary sites for metal binding. The presence of chlorine atoms at the 5 and 8 positions influences the electronic properties of the quinoline ring system, which in turn can affect the stability and reactivity of the resulting metal complexes.

Chelation is a critical aspect of the coordination behavior of dichloroquinolylamines. Chelating agents are molecules capable of forming more than one bond with a central metal ion, resulting in the formation of a stable, ring-like structure known as a chelate. The stability of these complexes is often enhanced compared to complexes with monodentate ligands, an observation known as the chelate effect.

In the case of this compound, the arrangement of the quinoline ring nitrogen and the 2-amino group is suitable for forming a five-membered chelate ring upon coordination with a metal ion. This behavior is analogous to other well-studied bidentate quinoline derivatives, such as 8-hydroxyquinoline, which effectively chelates metal ions using its phenolic oxygen and quinoline nitrogen atoms. The ability of the 8-hydroxyquinoline scaffold to act as a potent metal ion chelator is well-documented. The formation of stable chelates makes these ligands valuable in various applications, from catalysis to medicinal chemistry. Highly preorganized ligands, which are sterically constrained in a conformation suitable for complexing a target metal ion, tend to form more stable complexes and exhibit greater selectivity.

The versatility of dichloroquinolylamines as ligands stems from their ability to adopt various coordination modes.

Monodentate Coordination : In this mode, the ligand binds to the metal center through a single donor atom. For this compound, this would typically involve the more sterically accessible and electronically favorable quinoline nitrogen atom.

Bidentate Coordination : This is a common and often favored coordination mode for ligands like this compound, where both the quinoline nitrogen and the amino nitrogen coordinate to the same metal ion to form a stable chelate ring. This bidentate chelation is a defining feature of many quinoline-based ligands, such as 8-hydroxyquinoline, which forms stable 1:2 (metal:ligand) complexes with many divalent metal ions.

Polydentate (Bridging) Coordination : Dichloroquinolylamines can also act as bridging ligands, where the donor atoms coordinate to two different metal centers, leading to the formation of dinuclear or polynuclear complexes. For instance, the amino group could bind to one metal ion while the quinoline nitrogen binds to another, facilitating the assembly of more complex supramolecular structures. Dinuclear metal complexes have garnered significant attention for their potential applications in bioinorganic chemistry and materials science.

Formation and Stability of Metal-Dichloroquinolylamine Complexes

The formation of a metal complex is an equilibrium process governed by thermodynamic principles. The stability of the resulting complex is a crucial factor that determines its utility.

The stability of metal-ligand complexes is quantified by their stability constants (also known as formation constants). Potentiometric studies on related compounds like 5-(p-aminophenylazo)-8-hydroxyquinoline have been used to determine these constants and other thermodynamic parameters.

Table 1: Thermodynamic Parameters for Metal Complex Formation with a Related Azo-Hydroxyquinoline Ligand Data for 5-(p-aminophenylazo)-8-hydroxyquinoline in 30% (v/v) DMF-water mixture at 298 K.

| Metal Ion | log K1 | log K2 | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|---|---|

| Mn(II) | 9.80 | 8.60 | -104.99 | 69.45 | 585.39 |

| Co(II) | 10.20 | 9.10 | -110.13 | 77.23 | 628.71 |

| Ni(II) | 10.70 | 9.50 | -115.27 | 80.52 | 657.01 |

Note: The data presented is for a structurally related compound to illustrate the thermodynamic principles involved in the complexation of quinoline-based ligands. The formation of these complexes is spontaneous (negative ΔG) and entropically favorable (positive ΔS).

The stability order observed in the table (Mn(II) < Co(II) < Ni(II) < Cu(II)) follows the Irving-Williams series, which is typical for high-spin octahedral complexes of first-row transition metals.

The macrocyclic effect describes the enhanced stability of a metal complex containing a macrocyclic ligand compared to its acyclic analogue. This increased stability is an important principle in ligand design, stemming from a combination of favorable enthalpic and entropic factors. Macrocyclic ligands are pre-organized for coordination, meaning less conformational rearrangement is needed upon binding to a metal ion.

Dichloroquinolylamine moieties can be incorporated into larger macrocyclic frameworks. Such ligands can be synthesized via template reactions, where a metal ion directs the condensation of precursor molecules to form the desired macrocyclic product. By embedding the dichloroquinolylamine unit within a macrocycle, it is possible to create ligands with high affinity and selectivity for specific metal ions, which is crucial for applications in areas like sensing, catalysis, and therapeutics.

Structural Elucidation of Coordination Compounds

Determining the precise three-dimensional structure of metal-dichloroquinolylamine complexes is essential for understanding their chemical properties and potential applications. Several analytical techniques are employed for this purpose.

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions within the crystal lattice. For example, the crystal structure of a dinuclear zinc(II) complex with a pentadentate ligand based on 5-chloroquinolin-8-ol has been successfully elucidated, revealing detailed information about the coordination environment of the metal ions.

Spectroscopic Methods :

NMR Spectroscopy : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to probe the structure of diamagnetic complexes in solution. Chemical shift changes upon complexation can confirm the binding of the ligand to the metal.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the coordination sites of the ligand. A shift in the vibrational frequencies of functional groups (like N-H or C=N) upon complexation indicates their involvement in bonding to the metal ion.

UV-Visible Spectroscopy : This technique is used to study the electronic transitions within the complex, providing information about the coordination geometry and the nature of the metal-ligand bonding.

Thermal Analysis : Techniques like Thermogravimetric Analysis (TGA) provide information about the thermal stability of the complexes and the presence of coordinated solvent molecules.

Through the combined use of these techniques, a comprehensive understanding of the structure and bonding in metal-dichloroquinolylamine complexes can be achieved.

Geometry of Coordination Polyhedra (e.g., Octahedral, Square Planar, Tetrahedral)

The spatial arrangement of ligands around a central metal ion, known as the coordination polyhedron, is a fundamental aspect of coordination chemistry. For complexes of this compound, several geometries are plausible, dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. While crystallographic data for complexes of this compound are not extensively documented, analogies can be drawn from structurally related dichloro-substituted aminoquinoline ligands.

Octahedral Geometry: In many instances, transition metal ions form six-coordinate complexes with aminoquinoline derivatives, resulting in an octahedral or distorted octahedral geometry. For example, studies on cobalt(II) complexes with the analogous ligand, 5,7-dichloro-8-aminoquinoline, have suggested the formation of distorted octahedral structures. In such complexes, the this compound ligand would likely act as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group. The remaining coordination sites would be occupied by other ligands, such as halide ions or solvent molecules.

Square Planar Geometry: Square planar geometry is commonly observed for d⁸ metal ions such as Pt(II), Pd(II), and Au(III). In complexes with these metals, this compound could again function as a bidentate ligand. The resulting complexes would feature the metal ion at the center of a square, with the two nitrogen atoms of the dichloroquinolylamine and two other monodentate ligands occupying the corners. The planarity of these complexes can be influenced by steric hindrance from the chloro substituents on the quinoline ring. Research on platinum(II) and palladium(II) complexes with quinoline-2-carboxaldehyde thiosemicarbazone, a related N,N-donor ligand, has confirmed the formation of square-planar geometries where the ligand coordinates in a tridentate fashion with a chloride ion occupying the fourth coordination site bg.ac.rs.

Tetrahedral Geometry: Tetrahedral coordination is often favored by d¹⁰ metal ions like Zn(II) and Cu(I), as well as some d⁷ and d⁸ ions like Co(II) and Ni(II) with certain ligands. The steric bulk imposed by the two chlorine atoms on the this compound ligand could favor a tetrahedral arrangement to minimize ligand-ligand repulsion, particularly in complexes with a 1:2 metal-to-ligand ratio. For instance, nickel(II) is known to form tetrahedral complexes with various N-heterocyclic ligands, especially when steric hindrance is a significant factor researchgate.netresearchgate.netacs.orgacs.org.

Table 1: Plausible Coordination Geometries for Metal Complexes of this compound

| Coordination Geometry | Typical Metal Ions | Plausible Complex Formula |

| Octahedral | Co(II), Ni(II), Cu(II) | [M(5,8-Cl₂-quin-2-amine)₂(X)₂] |

| Square Planar | Pt(II), Pd(II) | [M(5,8-Cl₂-quin-2-amine)X₂] |

| Tetrahedral | Zn(II), Co(II), Ni(II) | [M(5,8-Cl₂-quin-2-amine)₂X₂] |

Note: X represents a monodentate ligand or solvent molecule.

Reaction Mechanisms in Coordination Chemistry

Ligand Substitution Reactions and Kinetics

Ligand substitution reactions are fundamental processes in coordination chemistry, where one ligand in a complex is replaced by another. The kinetics of these reactions, which describe the rate at which they occur, are highly dependent on the mechanism of the reaction.

For octahedral complexes, which are coordinatively saturated, ligand substitution reactions are common. The rates of these reactions can vary significantly depending on the metal ion and the ligands involved. For instance, the rate of water exchange in octahedral aquo complexes spans many orders of magnitude wikipedia.orgdalalinstitute.comlibretexts.orgresearchgate.netualberta.ca.

Square planar complexes, being coordinatively unsaturated, are also highly susceptible to ligand substitution. The rates of these reactions are influenced by factors such as the nature of the entering and leaving groups, and the steric properties of the ancillary ligands slideshare.netsci-hub.sefiveable.mepiazza.com.

Dissociative vs. Associative Pathways

Ligand substitution reactions can proceed through two primary mechanistic pathways: dissociative and associative.

Dissociative (D) Pathway: This mechanism involves a two-step process where the leaving group first dissociates from the metal center to form an intermediate with a lower coordination number. This is the rate-determining step. Subsequently, the incoming ligand coordinates to the intermediate.

[MLn X] → [MLn] + X (slow) [MLn] + Y → [MLn Y] (fast)

The rate of a dissociative reaction is primarily dependent on the concentration of the starting complex and is largely independent of the concentration of the incoming ligand. Octahedral complexes, due to their coordinative saturation and steric crowding, predominantly undergo ligand substitution via a dissociative mechanism slideshare.netsci-hub.senih.govacs.org.

Associative (A) Pathway: In this pathway, the incoming ligand first associates with the metal complex to form an intermediate with a higher coordination number. This is followed by the dissociation of the leaving group.

[MLn X] + Y → [MLn XY] (slow) [MLn XY] → [MLn Y] + X (fast)

The rate of an associative reaction depends on the concentration of both the starting complex and the incoming ligand. Square planar complexes, with their accessible axial positions, typically follow an associative pathway for ligand substitution dalalinstitute.comsci-hub.sefiveable.mepiazza.com.

The choice between a dissociative and associative pathway is influenced by several factors, including the steric bulk of the ligands. The presence of the two chloro substituents in this compound would likely increase steric hindrance around the metal center, which would favor a dissociative pathway for its octahedral complexes.

Table 3: Comparison of Dissociative and Associative Mechanisms

| Feature | Dissociative (D) | Associative (A) |

| Rate Determining Step | Ligand dissociation | Ligand association |

| Intermediate C.N. | Decreased | Increased |

| Rate Law | Rate = k[MLn X] | Rate = k[MLn X][Y] |

| Steric Hindrance | Favored by increased steric bulk | Disfavored by increased steric bulk |

| Typical Geometry | Octahedral | Square Planar |

Oxidation-Reduction Processes Involving Metal Centers

The electronic properties of this compound, particularly the presence of the electron-withdrawing chloro groups and the aromatic quinoline ring, can influence the redox potential of the metal center in its complexes. The metal ion in a coordination complex can often exist in multiple oxidation states, and the ease of transitioning between these states is a key aspect of the complex's reactivity.

Cyclic voltammetry is a common electrochemical technique used to study the redox behavior of metal complexes. The resulting voltammogram provides information about the reduction and oxidation potentials of the metal center. For instance, Cu(II) complexes of halogenated quinoline Schiff base derivatives have been shown to undergo a Cu(II)/Cu(I) redox couple, which is crucial for their biological activity nih.gov. The redox potential of this couple can be tuned by the substituents on the quinoline ligand.

The electron-withdrawing nature of the chlorine atoms in this compound is expected to make the metal center more electron-deficient and thus more difficult to oxidize (i.e., have a higher oxidation potential) compared to complexes with unsubstituted aminoquinoline ligands. This modulation of the redox potential can be critical in applications such as catalysis, where the metal center often cycles between different oxidation states.

Advanced Applications and Future Research Directions

Design of Novel Chemical Entities Based on SAR and Mechanistic Insights

The design of novel chemical entities derived from 5,8-dichloroquinolin-2-amine is heavily reliant on understanding its structure-activity relationships (SAR) and the mechanistic basis of its potential biological effects. The dichloro substitution on the benzene (B151609) ring and the amino group on the pyridine (B92270) ring are key pharmacophoric features that can be systematically modified to optimize interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: SAR studies on analogous quinoline (B57606) derivatives have demonstrated that substitutions on the quinoline core significantly influence their biological activity. For instance, in the context of kinase inhibitors, the amino group at the C2 position can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. The chlorine atoms at the C5 and C8 positions can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing cell permeability and target engagement. benthamscience.comnih.gov

Future design strategies could involve:

Modification of the 2-amino group: Acylation, alkylation, or incorporation into heterocyclic rings could lead to derivatives with altered binding affinities and selectivity profiles.

Substitution at the chloro positions: Nucleophilic substitution of one or both chlorine atoms, although challenging, could introduce diverse functionalities to probe specific pockets in a target protein.

Functionalization of the quinoline ring: Introduction of substituents at other available positions (e.g., C3, C4, C6, C7) could further refine the pharmacological profile.

Mechanistic Insights for Rational Design: A thorough understanding of the mechanism of action is pivotal for rational drug design. For quinoline-based compounds, established mechanisms include the inhibition of heme detoxification in malaria parasites and intercalation with DNA. benthamscience.comnih.gov For this compound, its potential as a kinase inhibitor warrants investigation into its interaction with the ATP-binding site of various kinases implicated in cancer and inflammatory diseases. The design of new molecules can be guided by co-crystal structures of lead compounds with their target proteins, providing a structural basis for optimization. manchester.ac.uk

Exploration of Dichloroquinolylamines as Precursors for Advanced Materials

The unique electronic and structural features of this compound make it a promising building block for the synthesis of advanced materials with tailored properties. The presence of reactive sites—the amino group and the chloro substituents—allows for its incorporation into polymeric structures and functional materials.

Polymer Synthesis: The amino group of this compound can be utilized as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with dicarboxylic acids or diacyl chlorides to form polyamides. The resulting polymers would incorporate the rigid and planar quinoline moiety into the polymer backbone, potentially leading to materials with high thermal stability and specific optical or electronic properties. pageplace.deresearchgate.net

Functional Monomers: The compound can also serve as a functional monomer, where its specific properties are imparted to a larger polymer structure. For instance, copolymerization with other vinyl monomers could yield polymers with tunable fluorescence, metal-chelating capabilities, or biological activity. illinois.edursc.org

Potential Applications of Derived Materials:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the quinoline ring system suggests potential applications in OLEDs.

Sensors: The nitrogen atom in the quinoline ring and the exocyclic amino group can coordinate with metal ions, making materials derived from this compound potential candidates for chemical sensors.

Biocompatible Materials: Incorporation into biocompatible polymers could lead to materials for drug delivery or biomedical implants with inherent antimicrobial properties. researchgate.net

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational and experimental techniques is crucial for the efficient and rational design of novel derivatives of this compound. In silico methods can significantly reduce the time and cost associated with drug discovery and materials development by prioritizing compounds for synthesis and testing. nih.govnih.gov

Computational Tools in Drug Design:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound derivatives to the active site of a target protein, providing insights into potential biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, enabling the prediction of the potency of unsynthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein interactions, assessing the stability of the complex over time. researchgate.net

ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. mdpi.com

Experimental Validation: The predictions from computational studies must be validated through experimental work. This involves the chemical synthesis of the prioritized compounds followed by in vitro and in vivo biological evaluation. This iterative cycle of computational design, synthesis, and testing is a powerful strategy for accelerating the discovery of new therapeutic agents and functional materials.

Prospects for Further Academic Investigation in Quinoline Chemistry

The field of quinoline chemistry continues to be an active area of academic research, with ongoing efforts to develop novel synthetic methodologies and explore new applications. mdpi.comnih.gov this compound serves as an interesting substrate for further academic investigation, particularly in the context of modern synthetic chemistry and the exploration of its unique reactivity.

Advanced Synthetic Methodologies:

C-H Functionalization: The direct functionalization of the C-H bonds of the quinoline ring is a powerful and atom-economical approach to synthesize novel derivatives. Investigating regioselective C-H activation of this compound could provide access to a wide range of previously inaccessible structures. rsc.orgmdpi.comnih.gov

Cross-Coupling Reactions: The chloro substituents on the quinoline ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. The differential reactivity of the C5 and C8 chloro groups could be exploited for selective functionalization. researchgate.net

Exploration of Novel Biological Activities: While the focus has been on its potential as an anticancer and antimalarial agent, the broad biological activity of quinoline derivatives suggests that this compound and its analogs could be screened against a wider range of biological targets, including other infectious diseases, neurodegenerative disorders, and inflammatory conditions. nih.gov

Fundamental Reactivity Studies: A deeper understanding of the fundamental chemical reactivity of this compound is essential for its broader application. Studies on its electronic structure, pKa, and reactivity towards various electrophiles and nucleophiles would provide valuable data for synthetic chemists and medicinal chemists.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,8-Dichloroquinolin-2-amine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves halogenation and amination steps. For example, chlorination of quinoline precursors (e.g., using POCl₃ or Cl₂) at specific positions (5 and 8), followed by nucleophilic substitution with ammonia or protected amines. Catalysts like Pd(dba)₂ or ligands such as BINAP may enhance regioselectivity . Solvent choice (e.g., CH₂Cl₂/MeOH mixtures) and temperature control (0°C to reflux) are critical to avoid side reactions like over-chlorination or decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. What analytical techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : In ¹H-NMR, aromatic protons adjacent to chlorine substituents (C5 and C8) exhibit downfield shifts (δ 8.2–8.6 ppm). The amine proton (NH₂) appears as a broad singlet (~δ 5.5–6.0 ppm) in CDCl₃ .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 213.019 for C₉H₇Cl₂N₂) and isotopic patterns (Cl₂ clusters).

- Melting Point : Typically ranges 160–220°C; deviations may indicate impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., Cl₂ gas) .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .